4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is an organic compound with the chemical formula C17H18N2O4S. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is used as a synthetic intermediate in the preparation of various sulfonamide compounds and has applications in pharmaceuticals, dyes, and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with N-phenyl-benzamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential as an antitumor agent and in other therapeutic areas.
Industry: Utilized in the production of dyes, catalysts, and polymers
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-sulfonyl)-phenol
- 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride
- 4-tosyl-1-oxa-4-azaspire[4.5]deca-6,9-dien-8-one
Uniqueness
4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and sulfonyl groups contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)24(21,22)19-10-12-23-13-11-19/h1-9H,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBQSSDZWICIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.